N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(1-pyrrolidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(1-pyrrolidinyl)acetamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(1-pyrrolidinyl)acetamide selectively activates the α7nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of α7nAChR leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. These pathways are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival.
Biochemical and Physiological Effects:
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(1-pyrrolidinyl)acetamide has been shown to improve cognitive function, memory, and attention in animal models of various neurological and psychiatric disorders. It has also been reported to have anti-inflammatory and neuroprotective effects. In addition, it has been shown to increase the release of various neurotransmitters, such as acetylcholine, dopamine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(1-pyrrolidinyl)acetamide has several advantages for lab experiments, such as its high selectivity for α7nAChR, its ability to cross the blood-brain barrier, and its relatively long half-life in vivo. However, it also has some limitations, such as its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(1-pyrrolidinyl)acetamide. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to explore its mechanism of action in more detail, including its interactions with other neurotransmitter systems and intracellular signaling pathways. Additionally, more studies are needed to determine the optimal dosing and administration regimens for N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(1-pyrrolidinyl)acetamide in vivo.
Métodos De Síntesis
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(1-pyrrolidinyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with pyrrolidine and subsequent acetylation of the resulting amide. The final product is obtained through purification and characterization by various analytical techniques.
Aplicaciones Científicas De Investigación
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(1-pyrrolidinyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, memory, and attention in animal models of these disorders. In addition, it has been reported to have anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-7-9(12-15-11-7)10-8(14)6-13-4-2-3-5-13/h2-6H2,1H3,(H,10,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOZUEMBCDYBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1NC(=O)CN2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(pyrrolidin-1-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.